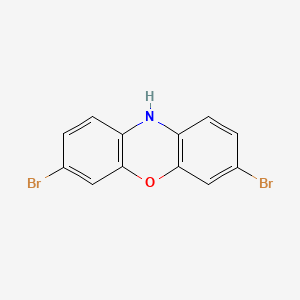

3,7-Dibromo-10H-phenoxazine

Vue d'ensemble

Description

3,7-Dibromo-10H-phenoxazine is a symmetrically brominated derivative of phenoxazine

Méthodes De Préparation

The synthesis of 3,7-Dibromo-10H-phenoxazine typically involves the bromination of phenoxazine. One common method includes the reaction of phenoxazine with bromine in the presence of a suitable solvent, such as acetic acid, under controlled temperature conditions. Industrial production methods may involve more scalable approaches, such as continuous flow synthesis, to ensure consistent quality and yield.

Analyse Des Réactions Chimiques

3,7-Dibromo-10H-phenoxazine undergoes several types of chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The phenoxazine core can undergo oxidation or reduction reactions, altering its electronic properties.

Coupling Reactions: Palladium-catalyzed coupling reactions, such as Suzuki or Heck reactions, can be used to introduce various functional groups.

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide

Applications De Recherche Scientifique

Material Science

3,7-Dibromo-10H-phenoxazine plays a significant role in the development of organic light-emitting diodes (OLEDs) and dye-sensitized solar cells (DSSCs). Its excellent electron-donating characteristics enhance the efficiency of these devices:

| Application | Description | Benefits |

|---|---|---|

| OLEDs | Used as an emitter material | High efficiency and stability |

| DSSCs | Acts as a sensitizer | Improved light absorption |

Research indicates that the compound can enhance the performance of OLEDs by improving charge transfer rates and reducing efficiency roll-off during operation .

Biomedical Research

In biomedical contexts, this compound is being investigated for its potential therapeutic properties:

- Antimalarial Activity : Studies suggest that it may inhibit key enzymes in the malaria-causing parasite Plasmodium falciparum, offering a novel approach to treatment .

- Antioxidant Properties : The compound demonstrates significant antioxidant activity, which could be beneficial in mitigating oxidative stress-related diseases.

- Anticancer Potential : Preliminary studies indicate that it may possess anticancer properties, warranting further investigation into its mechanisms of action against various cancer cell lines .

Organic Electronics

The compound is also utilized in organic electronics as a building block for semiconducting polymers. Its photophysical properties allow for effective charge transport and light absorption:

| Property | Value |

|---|---|

| Triplet Quantum Yield | Up to 0.91 |

| Reduction Potentials | Ranges from -1.88 V to -2.32 V |

The photophysical studies reveal that modifications to the phenoxazine core can lead to enhanced performance in photoredox catalysis applications, particularly in controlled radical polymerization processes .

Case Study 1: OLED Performance Enhancement

A study on OLEDs incorporating this compound showed a remarkable improvement in device efficiency. The introduction of this compound resulted in a reduction in efficiency roll-off by up to four times compared to traditional materials used in OLED fabrication .

Case Study 2: Photoredox Catalysis

Research involving the use of this compound as a photoredox catalyst demonstrated its effectiveness in the controlled radical polymerization of methyl methacrylate (MMA). The resulting polymers exhibited low dispersity and high control over molecular weight, indicating the compound's potential for industrial applications .

Mécanisme D'action

The mechanism of action of 3,7-Dibromo-10H-phenoxazine varies depending on its application. In biomedical research, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. For example, its antimalarial activity is thought to involve the inhibition of key enzymes in the Plasmodium falciparum parasite. In material science, its electron-donating properties are crucial for its role in organic electronics.

Comparaison Avec Des Composés Similaires

3,7-Dibromo-10H-phenoxazine can be compared with other brominated phenoxazine derivatives, such as 3,7-dibromo-10-methyl-phenoxazine. While these compounds share similar structural features, this compound is unique due to its specific bromination pattern, which influences its reactivity and applications. Other similar compounds include phenothiazine derivatives, which are known for their bioactivity and use in psychiatric and allergy treatments.

Activité Biologique

3,7-Dibromo-10H-phenoxazine is a compound of increasing interest in medicinal chemistry and biological research due to its diverse biological activities. This article provides a comprehensive overview of its synthesis, biological mechanisms, pharmacological effects, and potential applications in various fields.

This compound can be synthesized through a bromination reaction involving phenoxazine derivatives. The typical procedure includes dissolving phenoxazine in a suitable solvent like chloroform and adding N-bromosuccinimide (NBS) under controlled conditions. The product is characterized using techniques such as NMR spectroscopy to confirm the structure and purity .

The biological activity of this compound is primarily attributed to its ability to interact with various cellular targets. It has been shown to exhibit significant activity against multidrug-resistant strains of bacteria and fungi, likely due to its ability to disrupt cellular membranes and interfere with metabolic processes .

Target Pathways

Research indicates that this compound may influence several biochemical pathways:

- Reactive Oxygen Species (ROS) Generation : It can induce ROS production, which plays a critical role in mediating inflammatory responses and apoptosis in cells .

- Inflammatory Cytokine Modulation : this compound has been linked to the modulation of pro-inflammatory cytokines such as IL-1β and TNF-α, which are crucial in immune responses .

Antimicrobial Activity

Studies have demonstrated that this compound exhibits potent antimicrobial properties against various pathogens. Its efficacy against multidrug-resistant tuberculosis (MDR-TB) highlights its potential as a therapeutic agent in infectious diseases .

Anticancer Potential

Emerging evidence suggests that this compound may possess anticancer properties. It has been observed to inhibit the proliferation of cancer cells through mechanisms involving cell cycle arrest and apoptosis induction. The specific pathways affected include the NF-kB signaling pathway, which is often dysregulated in cancer .

Case Studies

Several case studies have explored the biological activity of this compound:

- Antimicrobial Efficacy : A study reported that this compound effectively reduced bacterial load in infected animal models, demonstrating significant in vivo antimicrobial activity against resistant strains.

- Cancer Cell Lines : In vitro studies on various cancer cell lines revealed that treatment with this compound led to reduced viability and increased apoptosis rates compared to untreated controls .

Data Table: Biological Activity Overview

| Biological Activity | Effectiveness | Mechanism of Action |

|---|---|---|

| Antimicrobial | High against MDR-TB | Disruption of cell membranes |

| Anticancer | Moderate | Induction of apoptosis via NF-kB pathway |

| Inflammatory Response | Modulation of cytokines | ROS generation leading to inflammation |

Propriétés

IUPAC Name |

3,7-dibromo-10H-phenoxazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7Br2NO/c13-7-1-3-9-11(5-7)16-12-6-8(14)2-4-10(12)15-9/h1-6,15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXPTXFACOUYRSO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)OC3=C(N2)C=CC(=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7Br2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90596427 | |

| Record name | 3,7-Dibromo-10H-phenoxazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90596427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

341.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

832734-16-4 | |

| Record name | 3,7-Dibromo-10H-phenoxazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90596427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.